molecular formula C16H18N4O3 B4089964 2-(2-aminoethylamino)-N-(3-methylphenyl)-5-nitrobenzamide

2-(2-aminoethylamino)-N-(3-methylphenyl)-5-nitrobenzamide

Cat. No.: B4089964
M. Wt: 314.34 g/mol
InChI Key: MWPPMHTVBUBABW-UHFFFAOYSA-N
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Description

2-(2-aminoethylamino)-N-(3-methylphenyl)-5-nitrobenzamide is an organic compound with a complex structure that includes an aminoethylamino group, a methylphenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethylamino)-N-(3-methylphenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a benzamide derivative followed by the introduction of the aminoethylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethylamino)-N-(3-methylphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminoethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-(2-aminoethylamino)-N-(3-methylphenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(2-aminoethylamino)-N-(3-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminoethylamino)-N-(3-methylphenyl)-4-nitrobenzamide
  • 2-(2-aminoethylamino)-N-(3-methylphenyl)-6-nitrobenzamide
  • 2-(2-aminoethylamino)-N-(4-methylphenyl)-5-nitrobenzamide

Uniqueness

2-(2-aminoethylamino)-N-(3-methylphenyl)-5-nitrobenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group and the presence of the aminoethylamino group contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-(2-aminoethylamino)-N-(3-methylphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-3-2-4-12(9-11)19-16(21)14-10-13(20(22)23)5-6-15(14)18-8-7-17/h2-6,9-10,18H,7-8,17H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPPMHTVBUBABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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